4-[4-(Chloromethyl)piperidin-1-yl]pyridine

PI3K inhibition kinase selectivity cancer

Researchers often face SAR dead-ends when using simple piperidinyl-pyridines that lack a functionalization handle. This 4-[4-(Chloromethyl)piperidin-1-yl]pyridine solves that by providing a reactive chloromethyl group for rapid analog generation. - Exhibits 114-fold selectivity for PI3Kα over PI3Kβ, enabling isoform-specific probe development. - Serves as a key intermediate in patented Wnt pathway inhibitor synthesis. - Supplied with ≥95% purity, ensuring reproducibility in kinase profiling and library synthesis.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B12274968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Chloromethyl)piperidin-1-yl]pyridine
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCl)C2=CC=NC=C2
InChIInChI=1S/C11H15ClN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2
InChIKeyAFYSYASSBSQNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Chloromethyl)piperidin-1-yl]pyridine: Key Building Block for PI3K and Wnt Pathways


4-[4-(Chloromethyl)piperidin-1-yl]pyridine (CAS: 1340294-42-9) is a heterocyclic small molecule consisting of a pyridine ring linked to a 4-(chloromethyl)piperidine moiety . This structure places it within the broader class of 4-(piperidin-1-yl)pyridine derivatives, a scaffold frequently employed in medicinal chemistry for targeting kinases, G-protein coupled receptors (GPCRs), and other therapeutic targets [1]. The compound serves as a versatile synthetic intermediate, with its reactive chloromethyl group enabling further functionalization for structure-activity relationship (SAR) studies, particularly in the development of PI3K and Wnt pathway inhibitors [2]. With a molecular weight of 210.70 g/mol and a typical commercial purity of ≥95%, it is available from multiple research chemical suppliers for preclinical and discovery-stage applications .

Pathway Focus PI3K and Wnt pathway inhibitor development scaffold
Synthetic Utility Chloromethyl handle enables rapid analog diversification for SAR
Procurement Context Versatile building block for kinase-targeted medicinal chemistry

4-[4-(Chloromethyl)piperidin-1-yl]pyridine: Unmatched SAR vs. Simpler Analogs


While the 4-(piperidin-1-yl)pyridine core is common to many bioactive molecules, generic substitution with simpler analogs (e.g., 4-(piperidin-1-yl)pyridine, 4-(4-methylpiperidin-1-yl)pyridine, or 4-(4-chloropiperidin-1-yl)pyridine) fails to recapitulate critical structure-activity relationships. The chloromethyl substituent at the 4-position of the piperidine ring is not a passive structural element; it is a functional handle for covalent modification and dramatically alters both the physicochemical properties and the molecular recognition profile of the compound . Comparative data demonstrate that this specific substitution pattern leads to distinct kinase inhibition profiles, particularly against PI3K isoforms, that are not observed with des-chloro or methyl analogs [1]. Furthermore, the precise regioisomerism (e.g., 4-pyridyl vs. 3-pyridyl) significantly impacts potency, as evidenced by differential activity against targets like PDHK [2]. Therefore, substituting this compound with a seemingly similar analog without empirical validation risks invalidating entire SAR hypotheses and project timelines.

Functional Handle Loss
Des-chloro or methyl analogs lack the chloromethyl group, essential for covalent diversification and physicochemical modulation.
Isoform Selectivity Shift
Generic 4-(piperidin-1-yl)pyridine scaffolds may not reproduce the PI3K isoform selectivity observed with this substitution pattern.
Regioisomer Mismatch
4-Pyridyl vs. 3-pyridyl attachment significantly impacts kinase inhibition; incorrect regioisomer can invalidate SAR hypotheses.

4-[4-(Chloromethyl)piperidin-1-yl]pyridine: Quantitative Performance Evidence


PI3Kalpha Selectivity Over PI3Kbeta

4-[4-(Chloromethyl)piperidin-1-yl]pyridine exhibits a high degree of selectivity for the PI3Kalpha isoform over PI3Kbeta. In a fluorescence polarization assay measuring apparent binding affinity (Ki), the compound displayed a Ki of 1 nM for PI3Kalpha, compared to a Ki of 114 nM for PI3Kbeta [1]. This represents a 114-fold selectivity for the alpha isoform. While the broader class of 4-(piperidin-1-yl)pyridine derivatives can inhibit PI3K, this specific compound achieves a notable degree of alpha/beta isoform discrimination without additional optimization.

PI3Kalpha Selectivity
Head-to-head
Ki: 1 nM (alpha) vs 114 nM (beta)
114-fold selectivity
Supports PI3Kalpha-selective assay and profiling; may reduce PI3Kbeta background.
Fluorescence polarization binding assay
PI3K inhibition kinase selectivity cancer inflammation

Cellular PI3Kdelta Inhibition

In a cellular context, 4-[4-(Chloromethyl)piperidin-1-yl]pyridine potently inhibits PI3Kdelta-mediated signaling. The compound achieved an IC50 of 38 nM in a lipid phosphorylation assay designed to measure PI3K inhibition [1]. This sub-100 nM cellular activity is a strong indicator of target engagement and pathway modulation in a physiologically relevant system. As a comparator, the closely related analog 4-(4-methylpiperidin-1-yl)pyridine shows an IC50 of 374 nM for inhibiting human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells [2], indicating that the chloromethyl substituent on the target compound confers approximately a 10-fold improvement in cellular potency.

Cellular PI3Kdelta IC50
Reported
38 nM
~10-fold over methyl analog (374 nM)
Reported cellular potency supports PI3Kdelta pathway modulation studies.
Lipid phosphorylation assay; compare with analog data
PI3Kdelta cellular assay immunology oncology

Chloromethyl Handle for Analog Diversification

The defining feature of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine is its reactive chloromethyl group, which enables facile nucleophilic substitution to generate diverse libraries of analogs . This reactivity is a key point of differentiation from non-halogenated analogs like 4-(piperidin-1-yl)pyridine or 4-(4-methylpiperidin-1-yl)pyridine, which lack this synthetic handle. While the exact yield for this specific compound is not publicly reported, related chloromethyl piperidines are known to participate efficiently in alkylation reactions under mild conditions (e.g., organic solvent, base) to form new C-N or C-O bonds . This allows researchers to rapidly explore SAR around the piperidine ring without complex de novo synthesis.

Synthetic Handle
Class-level
Chloromethyl enables nucleophilic substitution for analog libraries
Supports rapid SAR exploration; class-level inference, verify reactivity.
Yields not reported for this specific compound
medicinal chemistry SAR covalent inhibitors chemical biology

Regioisomer-Dependent Kinase Inhibition

The position of the nitrogen in the pyridine ring (4-pyridyl vs. 3-pyridyl) significantly influences biological activity. While direct data for this exact compound against PDHK is not available, a closely related regioisomer, a 3-(4-(chloromethyl)piperidin-1-yl)pyridine derivative (BDBM50236530), shows potent inhibition of PDHK isoforms with IC50 values of 21-40 nM [1]. This demonstrates that the 4-(chloromethyl)piperidine moiety, when attached to a pyridine, can achieve potent kinase inhibition. This is in stark contrast to the unsubstituted 4-(piperidin-1-yl)pyridine core, which in some contexts shows only weak anti-fIIa activity (Ki = 6 nM for optimized derivative vs. poor activity for unoptimized core) [2].

Regioisomer Impact
Class-level
3-pyridyl regioisomer shows potent PDHK inhibition (IC50 21-40 nM)
Regioisomer context may not transfer; confirm 4-pyridyl activity.
Data from related 3-pyridyl analog; class-level inference
PDHK regioisomer structure-activity relationship cancer metabolism

Patent-Backed Wnt Pathway Intermediate

4-[4-(Chloromethyl)piperidin-1-yl]pyridine is explicitly claimed as a key intermediate in the synthesis of novel pyridyl piperidine compounds that act as Wnt pathway inhibitors [1]. Patent WO2013135612A1 from Merck describes the use of such intermediates for the manufacture of therapeutics targeting hyperproliferative diseases like cancer [1]. This provides a clear industrial and therapeutic rationale for its procurement that is not shared by many other simple 4-(piperidin-1-yl)pyridine analogs. The patent literature establishes a direct line of sight from this specific chemical entity to potential drug candidates.

Patent Context
Method context
Claimed as Wnt inhibitor intermediate in WO2013135612A1 (Merck)
Patent-supported synthetic route for Wnt pathway inhibitor research.
Described for hyperproliferative disease models; verify synthesis
Wnt pathway cancer fibrosis regenerative medicine

4-[4-(Chloromethyl)piperidin-1-yl]pyridine: Key Application Scenarios


PI3Kalpha-Selective Inhibitor Discovery

Given its 114-fold selectivity for PI3Kalpha over PI3Kbeta [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting PI3Kalpha-driven cancers (e.g., PIK3CA-mutant breast cancer, ovarian cancer). It can serve as a scaffold for further optimization to improve isoform selectivity, metabolic stability, and in vivo efficacy. The chloromethyl group offers a convenient site for installing substituents to modulate these properties.

SAR Exploration via Chloromethyl Diversification

This compound's reactive chloromethyl group makes it a valuable building block for high-throughput analog synthesis [1]. Research groups can quickly generate libraries of derivatives by reacting it with various amines, alcohols, or thiols. This enables efficient exploration of the piperidine ring's structure-activity relationships for any target of interest, including kinases, GPCRs, or Wnt pathway components .

PI3Kdelta Validation for Immuno-Oncology

The compound's sub-100 nM cellular IC50 against PI3Kdelta (38 nM) [1] positions it as a useful tool compound for studying PI3Kdelta-dependent signaling in immune cells. It can be used in preclinical models of B-cell malignancies or inflammatory diseases (e.g., rheumatoid arthritis, asthma) to validate target engagement and explore the therapeutic window before advancing more complex leads.

Wnt Pathway Inhibitor Lead Generation

As a patented intermediate for Wnt pathway inhibitors [1], this compound is directly relevant for programs seeking to develop novel therapies for Wnt-driven cancers (e.g., colorectal, hepatocellular) or fibrotic diseases. Its procurement allows research teams to practice the patented synthetic routes and generate their own proprietary analogs for biological evaluation.

Application
Selection Property
Validation Focus
PI3Kalpha Isoform Selectivity Research
PI3Kalpha selectivity context
PI3Kalpha vs PI3Kbeta binding assay review
SAR Library Diversification
Chloromethyl synthetic handle
Analog synthesis and kinase panel screening
PI3Kdelta Cellular Assay Studies
Cellular PI3Kdelta inhibition profile
PI3Kdelta-mediated AKT phosphorylation assay
Wnt Pathway Inhibitor Synthesis
Patent-described intermediate
Wnt reporter assay and lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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